molecular formula C20H29N3O B12262939 2-tert-butyl-1-{1-[(oxan-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

2-tert-butyl-1-{1-[(oxan-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B12262939
M. Wt: 327.5 g/mol
InChI Key: JDDVHLVNCUEHRL-UHFFFAOYSA-N
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Description

2-tert-butyl-1-{1-[(oxan-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-{1-[(oxan-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring, the introduction of the oxan-3-yl group, and the final coupling with the benzodiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-{1-[(oxan-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-tert-butyl-1-{1-[(oxan-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-{1-[(oxan-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
  • 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 4-(2,4-Dimethyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid

Uniqueness

2-tert-butyl-1-{1-[(oxan-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H29N3O

Molecular Weight

327.5 g/mol

IUPAC Name

2-tert-butyl-1-[1-(oxan-3-ylmethyl)azetidin-3-yl]benzimidazole

InChI

InChI=1S/C20H29N3O/c1-20(2,3)19-21-17-8-4-5-9-18(17)23(19)16-12-22(13-16)11-15-7-6-10-24-14-15/h4-5,8-9,15-16H,6-7,10-14H2,1-3H3

InChI Key

JDDVHLVNCUEHRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)CC4CCCOC4

Origin of Product

United States

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